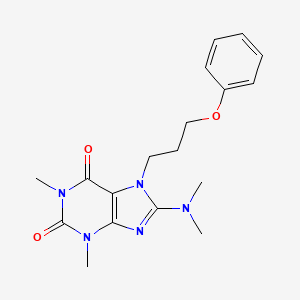![molecular formula C15H16N4O2 B6575047 N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-45-0](/img/structure/B6575047.png)
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide, or more commonly known as MMPI, is a small molecule that has seen a recent surge in scientific research applications. It is a synthetic molecule that has been synthesized from a combination of nitrogen, oxygen, and carbon atoms. MMPI has been found to have a diverse range of effects, both biochemical and physiological, that make it a very attractive compound for further study.
Applications De Recherche Scientifique
MMPI has been studied extensively in the scientific community due to its diverse range of effects. It has been used in the fields of pharmacology, toxicology, and biochemistry for its ability to interact with a variety of receptors and enzymes. It has also been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, MMPI has been studied for its potential use in drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
MMPI has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of MMPI is its high efficiency and precision in synthesis, making it a popular choice for synthesizing molecules. Additionally, MMPI has a wide range of effects, both biochemical and physiological, making it a suitable compound for further study. However, MMPI is not without its limitations. One of the main limitations is its lack of specificity, as it has been found to interact with a variety of receptors and enzymes. Additionally, MMPI has been found to have a relatively low bioavailability, making it difficult to use in certain experiments.
Orientations Futures
MMPI has a wide range of potential applications and future directions for further research. One potential direction is the development of new drug delivery systems using MMPI, as it has been found to be capable of crossing the blood-brain barrier. Additionally, further research could be done on the mechanism of action of MMPI, as it is still largely unknown. Additionally, further research could be done on the potential of MMPI as an anti-inflammatory, anti-cancer, and anti-viral agent. Finally, further research could be done on the potential of MMPI as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Méthodes De Synthèse
MMPI is synthesized through a process called palladium-catalyzed alkylation. This process begins with the reaction of a palladium catalyst with a carboxylic acid and a nitrile. This reaction produces a carboxamide, which is then reacted with an alkyl halide to form the desired product, MMPI. This process is highly efficient and precise, making it a popular choice for synthesizing MMPI.
Propriétés
IUPAC Name |
N-methyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-3-4-11-10(7-9)13-14(18-11)15(21)19(8-17-13)6-5-12(20)16-2/h3-4,7-8,18H,5-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRNQVHHKIGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574966.png)
![7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574969.png)
![N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6574976.png)
![2,5-dichloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574989.png)
![3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574990.png)
![N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B6574992.png)
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide](/img/structure/B6575001.png)

![7-[(4-fluorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575011.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575019.png)
![8-(ethylsulfanyl)-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575041.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(propan-2-yl)propanamide](/img/structure/B6575048.png)

![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6575064.png)
